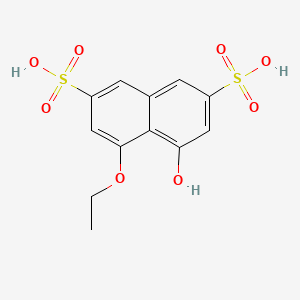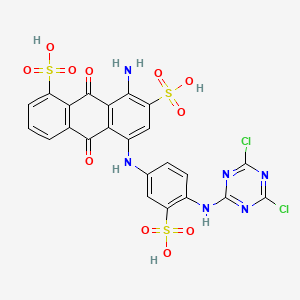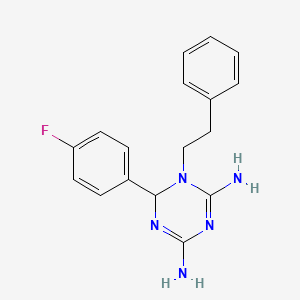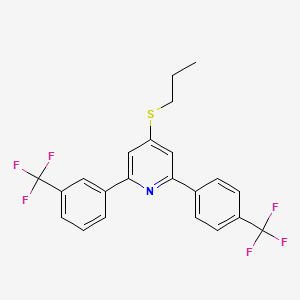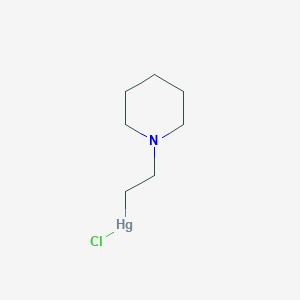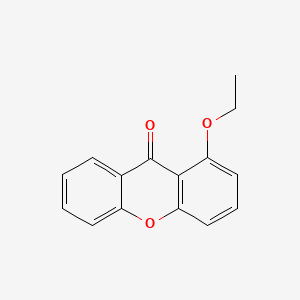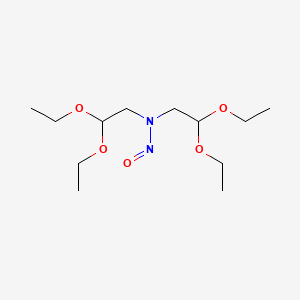![molecular formula C20H24N4O8 B12803108 (2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-63-5](/img/structure/B12803108.png)
(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homophenylalanyl Uracil Polyoxin C is a peptidyl nucleoside antibiotic known for its potent antifungal properties. It belongs to the polyoxin family, which are naturally occurring compounds isolated from the bacterium Streptomyces cacaoi. These compounds are notable for their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Homophenylalanyl Uracil Polyoxin C involves multiple steps, starting from basic building blocks such as uracil and amino acids. One common method includes the regio- and stereo-selective palladium-mediated substitution reaction of an α-amino substituted unsaturated lactone with bis-silylated uracil . This reaction is enhanced by the presence of trimethylsilyl chloride, which increases the reactivity of the lactone.
Industrial Production Methods: Industrial production of Homophenylalanyl Uracil Polyoxin C typically involves fermentation processes using genetically modified strains of Streptomyces cacaoi. These strains are optimized to produce high yields of the compound, which is then extracted and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Homophenylalanyl Uracil Polyoxin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the uracil moiety, affecting its biological activity.
Reduction: Reduction reactions can alter the peptidyl side chain, potentially enhancing its antifungal properties.
Substitution: Substitution reactions, particularly electrophilic amination, are crucial in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aminating agents and palladium catalysts are frequently employed.
Major Products: The major products formed from these reactions include various analogs of Homophenylalanyl Uracil Polyoxin C, which may exhibit different levels of antifungal activity .
Applications De Recherche Scientifique
Homophenylalanyl Uracil Polyoxin C has a wide range of applications in scientific research:
Mécanisme D'action
Homophenylalanyl Uracil Polyoxin C exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls. By binding to the active site of the enzyme, the compound prevents the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism targets the fungal cell wall, making it highly selective and effective against a broad range of fungal pathogens .
Comparaison Avec Des Composés Similaires
- Polyoxin A
- Polyoxin B
- Nikkomycin Z
- Polyoxin D
Comparison: Homophenylalanyl Uracil Polyoxin C is unique due to its specific structure, which includes a homophenylalanyl moiety linked to uracil. This structure enhances its binding affinity to chitin synthase compared to other polyoxins and nikkomycins . Additionally, its synthetic analogs have been shown to possess improved pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Numéro CAS |
86632-63-5 |
|---|---|
Formule moléculaire |
C20H24N4O8 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O8/c21-11(7-6-10-4-2-1-3-5-10)17(28)23-13(19(29)30)16-14(26)15(27)18(32-16)24-9-8-12(25)22-20(24)31/h1-5,8-9,11,13-16,18,26-27H,6-7,21H2,(H,23,28)(H,29,30)(H,22,25,31)/t11-,13-,14-,15+,16?,18+/m0/s1 |
Clé InChI |
FWULGZCNSAPFQW-LBHIJZLDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


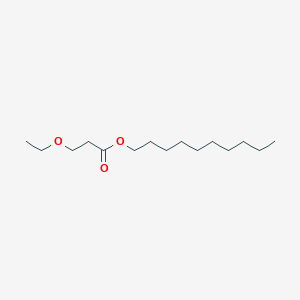
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
